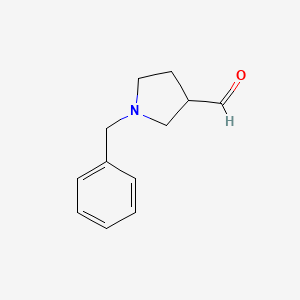
1-Benzylpyrrolidine-3-carbaldehyde
Overview
Description
1-Benzylpyrrolidine-3-carbaldehyde is a chemical compound with the molecular formula C12H15NO and a molecular weight of 189.26 . It is also known by other names such as 1-benzyl-3-pyrrolidinecarbaldehyde and 1-BENZYL-3-FORMYL-PYRROLIDINE . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for 1-Benzylpyrrolidine-3-carbaldehyde is 1S/C12H15NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 . The structure of the molecule is characterized by a five-membered pyrrolidine ring attached to a benzyl group and a carbaldehyde group .Physical And Chemical Properties Analysis
1-Benzylpyrrolidine-3-carbaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 280.7±33.0 °C at 760 mmHg, and a flash point of 98.4±14.8 °C . It has 2 H bond acceptors, 0 H bond donors, 3 freely rotating bonds, and a polar surface area of 20 Å2 .Scientific Research Applications
Synthesis and Chemical Properties
1-Benzylpyrrolidine-3-carbaldehyde, a pyrrolecarbaldehyde, exhibits high synthetic potential and biological importance. It is utilized in various chemical reactions and as a precursor for diverse compounds. For example, it undergoes base-catalyzed reactions to form secondary acetylenic alcohols and α,β-ethylenic ketones, highlighting its role in organic synthesis (Schmidt et al., 2012). In another study, pyrrolecarbaldehydes are used for Knoevenagel condensation reactions, demonstrating their efficacy in creating compounds under green chemistry principles (Hangarge et al., 2002).
Bioactive Compound Synthesis
1-Benzylpyrrolidine-3-carbaldehyde is integral in synthesizing bioactive compounds. For instance, it is used in the preparation of fluorescent 2-(1-vinyl-1H-pyrrol-2-yl)-1H-benzimidazoles, which have applications in optoelectronics due to their intense fluorescence (Trofimov et al., 2009). Additionally, it plays a role in producing E-2-(2-dichloromethylpyrrol-1-yl)vinylphosphonyl dichlorides, showcasing its versatility in organic synthesis (Dmitrichenko et al., 2011).
Pharmaceuticals and Medicinal Chemistry
In medicinal chemistry, pyrrolecarbaldehydes are used to synthesize compounds with potential antioxidant and anti-inflammatory properties, such as 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives (Sudha et al., 2021). This highlights its role in developing new therapeutic agents.
Advanced Material Synthesis
The compound is also involved in the synthesis of advanced materials. For example, the formation of "ferro-salen" ligands from carbaldehydes has applications in metal complex synthesis and catalysis (Niemeyer et al., 2010).
properties
IUPAC Name |
1-benzylpyrrolidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-10-12-6-7-13(9-12)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMPHILDHRTJLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404616 | |
| Record name | 1-benzylpyrrolidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpyrrolidine-3-carbaldehyde | |
CAS RN |
72351-49-6 | |
| Record name | 1-benzylpyrrolidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

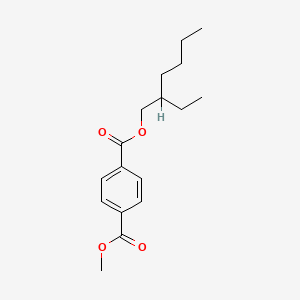
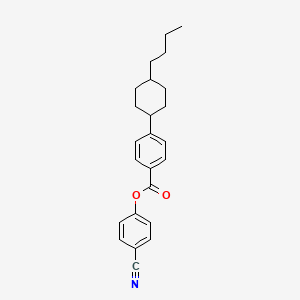

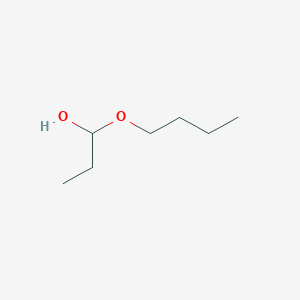
![[Thr4,Gly7]OT](/img/structure/B1587677.png)

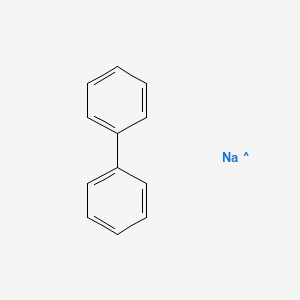


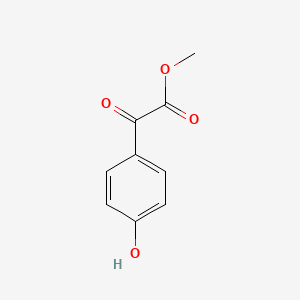
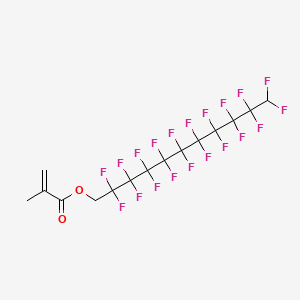

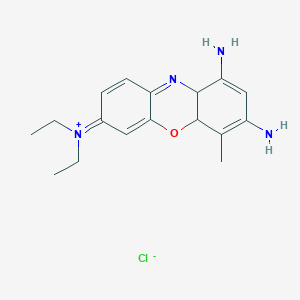
![2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B1587688.png)